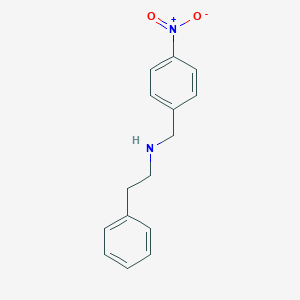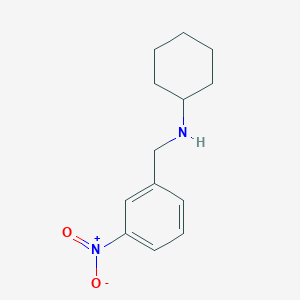![molecular formula C7H9N3O3S B187491 4-([1,3,4]Thiadiazol-2-ylcarbamoyl)-butyric acid CAS No. 382597-97-9](/img/structure/B187491.png)
4-([1,3,4]Thiadiazol-2-ylcarbamoyl)-butyric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-([1,3,4]Thiadiazol-2-ylcarbamoyl)-butyric acid” is a derivative of 1,3,4-thiadiazole . The 1,3,4-thiadiazole nucleus is a well-known heterocyclic nucleus, which is a common and integral feature of a variety of natural products and medicinal agents . It is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazol-2-ylcarbamoyl derivatives has been described in the literature . The process involves the use of sulfamic acid as a catalyst to condense thiosemicarbazide and substituted triethylorthoester and cyclic/alicyclic anhydride . This results in the formation of 5-disubstituted-1,3,4-thiadiazol-2-ylcarbamoyl aliphatic acid and amide derivatives .Molecular Structure Analysis
1,3,4-thiadiazole is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system . It occurs in four isomeric forms in nature: 1,2,3-thiadiazole; 1,2,5-thiadiazole; 1,2,4-thiadiazole; and 1,3,4-thiadiazole .Chemical Reactions Analysis
1,3,4-thiadiazole derivatives have been shown to exhibit a broad spectrum of biological activity . They have been used in the synthesis of new potent antibacterial and antifungal agents . For example, a new series of 2-[[1(2H)-phthalazinone-2-yl]methyl/ethyl]-5-arylamino-1,3,4-thiadiazole derivatives was evaluated for in vitro antimicrobial activity against bacteria and fungal species .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3,4-thiadiazole derivatives are largely determined by the presence of the thiadiazole nucleus . This nucleus is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system .Applications De Recherche Scientifique
Mosquito-Larvicidal and Antibacterial Properties
- A study synthesized novel thiadiazolotriazin-4-ones, closely related to the specified compound, and tested their mosquito-larvicidal and antibacterial activities. Among these derivatives, some showed moderate activities against malaria vectors and broad spectrum antibacterial activity against Gram-positive and Gram-negative species, suggesting potential as drug candidates for bacterial pathogens (Castelino et al., 2014).
Antifungal Activity
- Another research focused on the synthesis of thiadiazole-containing 1,2,4-triazolo[3,4-b][1,3,4]-thiadiazoles, which demonstrated significant growth inhibition against several fungi, highlighting their potential as fungicide lead compounds (Fan et al., 2010).
Antimicrobial and Anticancer Activities
- Research on 1,3,4-thiadiazole derivatives, a class closely related to the requested compound, found that these compounds possess high antimicrobial activities. Their structural diversity allows for their use in various pharmacological and medicinal applications (Muğlu et al., 2020).
- Another study synthesized triazolo[3,4-b]-1,3,4-thiadiazoles and triazolo[3,4-b]-1,3,4-thiadiazines with nitrogen-containing heterocycles, demonstrating potent bioactive agents, including acetylcholinesterase inhibitors, which could be significant in developing treatments for neurodegenerative diseases (Khan et al., 2014).
Antibacterial Activities
- The synthesis of 1,3,4-thiadiazoles based on thiophene-2-carboxylic acid showed effective antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans (Wardakhan et al., 2009).
Orientations Futures
Given the broad and potent activity of 1,3,4-thiadiazole and their derivatives, they have established themselves as pharmacologically significant scaffolds . Future research will likely continue to explore the structural modifications on different thiadiazole derivatives for various pharmacological activities .
Propriétés
IUPAC Name |
5-oxo-5-(1,3,4-thiadiazol-2-ylamino)pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3S/c11-5(2-1-3-6(12)13)9-7-10-8-4-14-7/h4H,1-3H2,(H,12,13)(H,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQBDWVKXBXRZIC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=C(S1)NC(=O)CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70389738 |
Source


|
| Record name | 4-([1,3,4]Thiadiazol-2-ylcarbamoyl)-butyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70389738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>32.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24780195 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-([1,3,4]Thiadiazol-2-ylcarbamoyl)-butyric acid | |
CAS RN |
382597-97-9 |
Source


|
| Record name | 4-([1,3,4]Thiadiazol-2-ylcarbamoyl)-butyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70389738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,4,6-trimethyl-2-[4-(trifluoromethyl)phenyl]-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione](/img/structure/B187408.png)
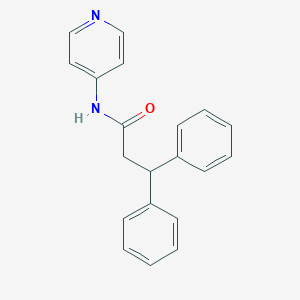
![3-(2-phenylethyl)-2-(prop-2-en-1-ylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B187412.png)
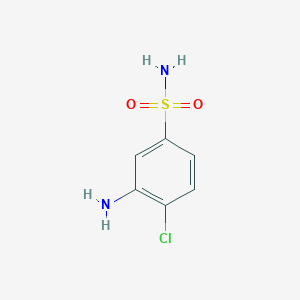
![2-[4-(2-Methylphenyl)-3-oxo-1,4-benzothiazin-2-yl]acetamide](/img/structure/B187414.png)
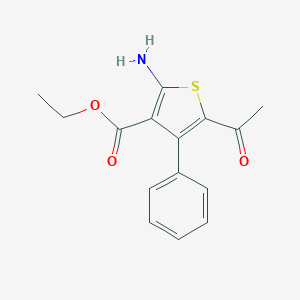
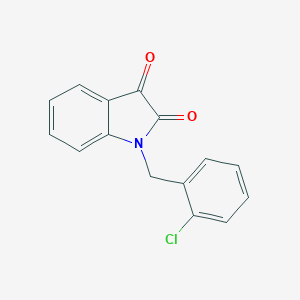
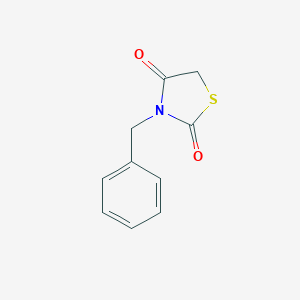
![2-(4-Chlorophenyl)-3-[4-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]phenyl]-1,3-thiazolidin-4-one](/img/structure/B187421.png)
![5-{[(e)-(4-Methoxy-1-naphthyl)methylene]amino}-2,3-dihydrophthalazine-1,4-dione](/img/structure/B187423.png)
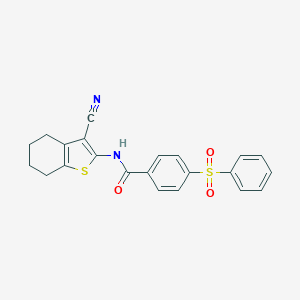
![3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(2-nitrophenyl)-1,3-thiazolidin-4-one](/img/structure/B187425.png)
